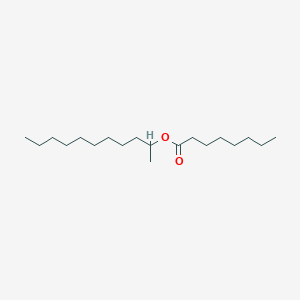
Tetrakis(decyl)phosphanium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrakis(decyl)phosphanium nitrate is a quaternary phosphonium salt with the chemical formula [P(C10H21)4]NO3. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields such as chemistry, biology, and industry. The unique structure of this compound, featuring a central phosphorus atom bonded to four decyl groups, imparts distinct chemical properties that make it valuable for specific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tetrakis(decyl)phosphanium nitrate typically involves the reaction of decyl halides with a phosphorus trihalide, followed by the introduction of a nitrate ion. One common method is the reaction of decyl chloride with phosphorus trichloride in the presence of a base, such as triethylamine, to form tetrakis(decyl)phosphonium chloride. This intermediate is then treated with silver nitrate to exchange the chloride ion for a nitrate ion, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Tetrakis(decyl)phosphanium nitrate undergoes various chemical reactions, including:
Oxidation: The phosphorus center can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium salt back to the corresponding phosphine.
Substitution: The nitrate ion can be substituted with other anions, such as halides or sulfonates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Silver salts (e.g., silver nitrate) are often employed to facilitate anion exchange reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Tetrakis(decyl)phosphine.
Substitution: Various tetrakis(decyl)phosphanium salts with different anions.
科学研究应用
Tetrakis(decyl)phosphanium nitrate has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and as a delivery agent for nucleic acids.
Medicine: Explored for its role in drug delivery systems and as a component in formulations for targeted therapy.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
作用机制
The mechanism of action of tetrakis(decyl)phosphanium nitrate involves its ability to interact with various molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, facilitating catalytic processes. In biological systems, the lipophilic decyl groups enable the compound to penetrate cell membranes, making it an effective delivery agent for therapeutic molecules.
相似化合物的比较
Similar Compounds
- Tetrakis(butyl)phosphanium nitrate
- Tetrakis(hexyl)phosphanium nitrate
- Tetrakis(octyl)phosphanium nitrate
Comparison
Tetrakis(decyl)phosphanium nitrate is unique due to its longer alkyl chains compared to similar compounds. This structural difference imparts greater lipophilicity and enhances its ability to interact with hydrophobic environments, making it particularly useful in applications requiring membrane penetration or solubilization of hydrophobic molecules.
属性
CAS 编号 |
56814-89-2 |
|---|---|
分子式 |
C40H84NO3P |
分子量 |
658.1 g/mol |
IUPAC 名称 |
tetrakis-decylphosphanium;nitrate |
InChI |
InChI=1S/C40H84P.NO3/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;2-1(3)4/h5-40H2,1-4H3;/q+1;-1 |
InChI 键 |
WLCGWPKBVRMCMZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC[P+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[N+](=O)([O-])[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Dodecyl(methyl)[(2-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14634494.png)
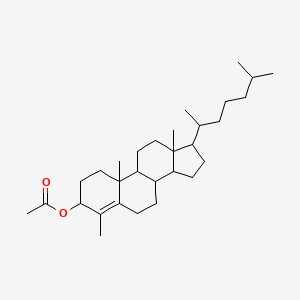
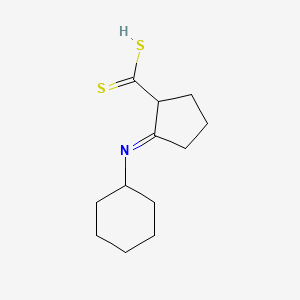
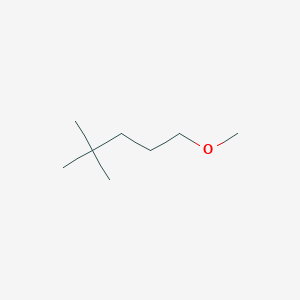
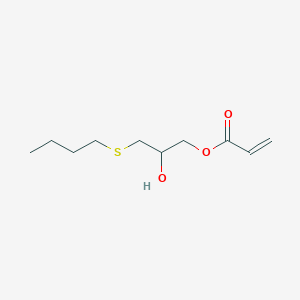
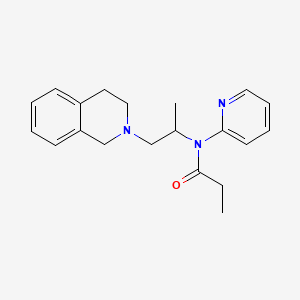
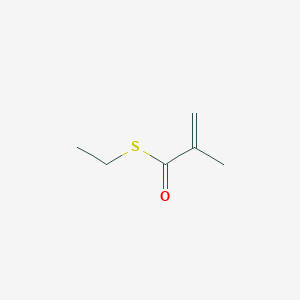
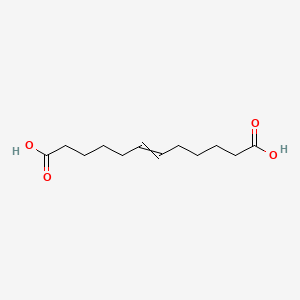

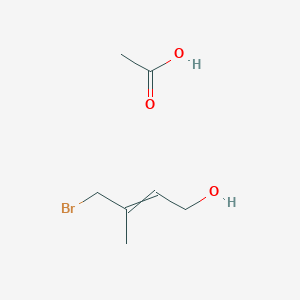
![Benzenamine, 4-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14634541.png)
![N-(2-Chloroethyl)-N'-[1-(2,2-dimethylcyclopropyl)ethyl]urea](/img/structure/B14634548.png)
